

Spectrophotometric Analysis of Antimony(III) with Specific Ligands: Application Notes and Protocols

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Compound of Interest						
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric determination of Antimony(III) using a selection of specific organic ligands. The methods outlined are suitable for a variety of sample matrices and offer a range of sensitivities and selectivities.

Introduction

Antimony, a toxic metalloid, exists primarily in two oxidation states in environmental and biological systems: Antimony(III) and Antimony(V). The trivalent form, Antimony(III), is generally considered more toxic. Accurate and sensitive quantification of Sb(III) is therefore crucial in environmental monitoring, toxicology studies, and in the quality control of antimonial drugs used in the treatment of diseases like leishmaniasis. Spectrophotometry, a widely accessible and cost-effective analytical technique, offers numerous methods for the determination of Antimony(III) through the formation of colored complexes with specific organic ligands.

This document details five distinct spectrophotometric methods for the analysis of Antimony(III), each employing a different ligand: Bromopyrogallol Red, Dithizone, N-Bromosuccinimide with Methyl Orange, Rhodamine B, and N-Benzoyl-N-phenylhydroxylamine. For each method, a summary of quantitative data, a detailed experimental protocol, and a workflow diagram are provided to facilitate implementation in a laboratory setting.



Quantitative Data Summary

The following tables summarize the key analytical parameters for the spectrophotometric determination of Antimony(III) using the selected ligands, allowing for easy comparison of the methods.

Table 1: Method Comparison for Spectrophotometric Determination of Antimony(III)



Parameter	Bromopyro gallol Red Method	Dithizone Method	N- Bromosucci nimide & Methyl Orange Method	Rhodamine B Method	N-Benzoyl- N- phenylhydr oxylamine (BPHA) Method
λтах	560 nm	507.2 nm[1]	500 nm[1]	520 nm[2]	437 nm[3]
Beer's Law Range	10-100 μg	0.1 - 6.0 μg[1]	0.4 - 2.8 μg/mL[1]	1.5 - 3.5 μg/mL[2]	0.1 - 2.5 ppm (for Fe(III), adaptable for Sb(III))[3]
Molar Absorptivity (ε)	> 35,000 L mol ⁻¹ cm ⁻¹	2.56 x 10 ⁴ L mol ⁻¹ cm ⁻¹ [1]	3.43 x 10 ⁴ L mol ⁻¹ cm ⁻¹ [1]	8.71 x 10 ⁵ L mol ⁻¹ cm ⁻¹ [2]	4.47 x 10 ³ L mol ⁻¹ cm ⁻¹ (for Fe(III), adaptable for Sb(III))[3][4]
Limit of Detection (LOD)	-	-	-	0.18 μg/mL[2]	-
Sandell's Sensitivity	-	-	0.0035 μg cm ⁻² [1]	-	1.25 x 10 ⁻² μg Fe(III) / cm ² (adaptable for Sb(III))[3]
Optimal pH / Acidity	Neutral[1]	0.25-0.75M H ₂ SO ₄ [1]	Acidic Medium (1M HCI)[5]	Strong Acid Media (2N HCl)[2]	рН 3.2-8.3[4]
Solvent	Aqueous	Acidified Acetone[1]	Aqueous	Aqueous	Dimethylform amide (after extraction)[3]
Color of Complex	Blue-Violet	Pink-Red[1]	Not applicable	Purple[2]	Red[4]



(indirect method)

Method 1: Bromopyrogallol Red Method

This method is based on the reaction of Antimony(III) with Bromopyrogallol Red (BPR) in a neutral solution to form a colored complex. The decrease in the absorbance of BPR at 560 nm is proportional to the concentration of Sb(III).

Experimental Protocol

1. Reagents:

- Standard Antimony(III) Solution (1000 μg/mL): Dissolve 0.1000 g of antimony potassium tartrate in distilled water and dilute to 100 mL.
- Working Standard Sb(III) Solutions: Prepare by serial dilution of the stock solution.
- Bromopyrogallol Red (BPR) Solution (0.05% w/v): Dissolve 0.05 g of BPR in a small amount of ethanol and dilute to 100 mL with distilled water.
- Buffer Solution (pH 7.0): Prepare a standard phosphate buffer solution.
- Masking Agents (optional): EDTA, cyanide, or fluoride solutions can be used to mask interfering ions.

2. Procedure:

- Pipette an aliquot of the sample solution containing 10-100 μg of Antimony(III) into a 25 mL volumetric flask.
- Add 5 mL of the pH 7.0 buffer solution.
- If necessary, add a suitable masking agent.
- Add 2 mL of the 0.05% BPR solution and mix well.
- Dilute to the mark with distilled water and mix thoroughly.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Measure the absorbance of the solution at 560 nm against a reagent blank prepared in the same manner without the antimony sample.
- Construct a calibration curve by plotting the decrease in absorbance versus the concentration of the standard Sb(III) solutions.

Workflow Diagram





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Caption: Workflow for the spectrophotometric determination of Sb(III) using Bromopyrogallol Red.

Method 2: Dithizone Method

This method involves the formation of a pink-red complex between Antimony(III) and dithizone in an acidic medium. The complex is then sorbed onto polyurethane foam, eluted with acidified acetone, and measured spectrophotometrically.

Experimental Protocol

- 1. Reagents:
- Standard Antimony(III) Solution (1000 μg/mL): As prepared in Method 1.
- Working Standard Sb(III) Solutions: Prepare by serial dilution.
- Dithizone Solution (2.3 \times 10⁻⁵ M): Dissolve the appropriate amount of dithizone in chloroform.
- Potassium Iodide Solution (0.045 M): Dissolve the required amount of KI in distilled water.
- Sulfuric Acid (0.25-0.75 M): Prepare by diluting concentrated H₂SO₄.
- Polyurethane Foam: Cut into small, uniform pieces.
- Eluent: Acetone containing 0.008% H₂SO₄.



2. Procedure:

- Take an aliquot of the sample solution containing 0.1-6.0 μg of Antimony(III) in a beaker.
- Add the potassium iodide solution and adjust the acidity with sulfuric acid to be within the 0.25-0.75 M range.
- · Add the dithizone solution and stir.
- Introduce a piece of polyurethane foam and stir for 45 minutes to ensure complete sorption of the complex.
- Remove the foam, gently squeeze to remove excess solution, and transfer it to a small beaker.
- Add a known volume of the eluent (acidified acetone) and stir to elute the complex.
- Measure the absorbance of the eluate at 507.2 nm against a reagent blank.[1]
- Prepare a calibration curve using standard solutions of Sb(III).

Workflow Diagram



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Caption: Workflow for the spectrophotometric determination of Sb(III) using Dithizone.

Method 3: N-Bromosuccinimide and Methyl Orange Method

This is an indirect spectrophotometric method. Antimony(III) is oxidized by a known excess of N-bromosuccinimide (NBS) in an acidic medium. The unreacted NBS is then determined by its reaction with methyl orange, which it bleaches. The decrease in the color of methyl orange is proportional to the concentration of Sb(III).



Experimental Protocol

1. Reagents:

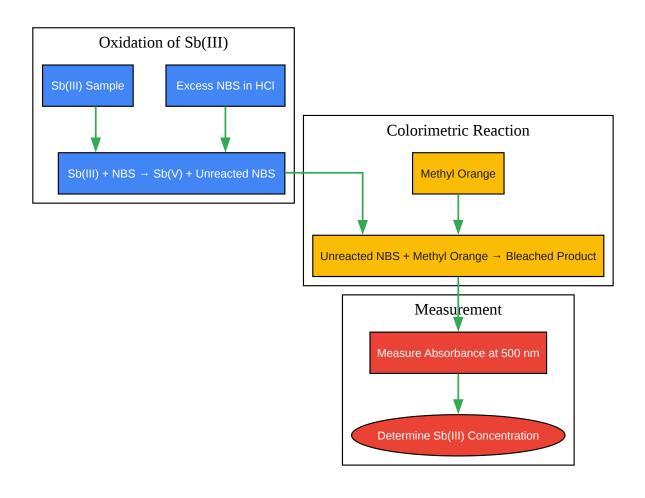
- Standard Antimony(III) Solution (100 µg/mL): Prepare by diluting the stock solution from Method 1.
- N-Bromosuccinimide (NBS) Solution (70 µg/mL): Dissolve 0.007 g of NBS in 100 mL of distilled water with gentle heating. Store in an amber bottle.[6]
- Methyl Orange Solution (50 µg/mL): Dissolve 0.005 g of methyl orange in 100 mL of distilled water.[6]
- Hydrochloric Acid (1 M): Dilute concentrated HCl.

2. Procedure:

- Transfer aliquots of the standard or sample solution containing 0.4-2.8 μg/mL of Sb(III) into a series of 10 mL volumetric flasks.[1]
- Add 1 mL of 1 M HCl to each flask.[5]
- Add 1 mL of the 70 μg/mL NBS solution, mix well, and allow to stand for 30 minutes.[5]
- Add 1 mL of the 50 µg/mL methyl orange solution and dilute to the mark with distilled water.
 [5]
- Shake the flasks well.
- Measure the absorbance of the solutions at 500 nm against a reagent blank.[1]
- Plot a calibration curve of absorbance versus the concentration of Sb(III).

Workflow Diagram





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Caption: Logical relationship for the indirect determination of Sb(III) using NBS and Methyl Orange.

Method 4: Rhodamine B Method

This method is based on the formation of a purple-colored complex between Antimony(III) and Rhodamine B in a strongly acidic medium. The intensity of the color is directly proportional to the concentration of Sb(III).

Experimental Protocol

1. Reagents:

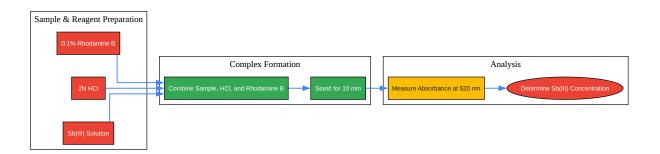


- Standard Antimony(III) Solution (50 μg/mL): Prepare by diluting the stock solution from Method 1.
- Rhodamine B Solution (0.1% w/v): Dissolve 0.1 g of Rhodamine B in 100 mL of distilled water.
- Hydrochloric Acid (2 N): Prepare by diluting concentrated HCl.

2. Procedure:

- Into a 25 mL volumetric flask, add a variable volume of the 50 μg/mL Sb(III) solution to cover the range of 1.5 - 3.5 μg/mL in the final volume.[2]
- Add 1.0 mL of 2 N HCl solution.[2]
- Add 2.0 mL of the 0.1% Rhodamine B solution.[2]
- Dilute to the mark with distilled water and mix well.
- Allow the solution to stand for 10 minutes.
- Measure the absorbance of the purple complex at 520 nm against a reagent blank.
- Construct a calibration curve of absorbance versus Sb(III) concentration.

Workflow Diagram



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Caption: Workflow for the direct spectrophotometric determination of Sb(III) with Rhodamine B.



Method 5: N-Benzoyl-N-phenylhydroxylamine (BPHA) Method

This method involves the formation of a red, water-insoluble complex between Antimony(III) and N-Benzoyl-N-phenylhydroxylamine (BPHA) at a pH range of 3.2-8.3. The complex is adsorbed onto microcrystalline naphthalene, separated, and dissolved in dimethylformamide (DMF) for spectrophotometric measurement.

Experimental Protocol

1. Reagents:

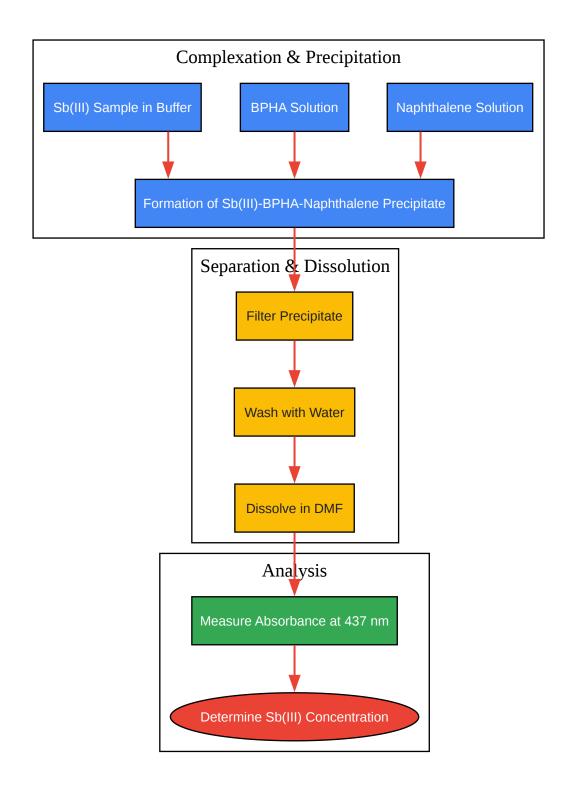
- Standard Antimony(III) Solution (100 μg/mL): As prepared in Method 3.
- N-Benzoyl-N-phenylhydroxylamine (BPHA) Solution: Prepare a suitable concentration in ethanol or another appropriate solvent.
- Naphthalene Solution (20% in acetone): Dissolve 20 g of naphthalene in 100 mL of acetone.
- Buffer Solution: To adjust the pH to the optimal range of 3.2-8.3.[4]
- Dimethylformamide (DMF).

2. Procedure:

- To an aliquot of the sample solution containing Sb(III) in a beaker, add the buffer solution to adjust the pH to the optimal range.
- Add the BPHA solution and stir to form the red Sb(III)-BPHA complex.
- Add 2 mL of the 20% naphthalene solution and stir for a few minutes to co-precipitate the complex with naphthalene.[3]
- Filter the naphthalene precipitate using a suitable filter paper.
- Wash the precipitate with distilled water.
- Dissolve the precipitate in a known volume of DMF.
- Measure the absorbance of the DMF solution at 437 nm against a reagent blank.[3]
- Prepare a calibration curve using standard Sb(III) solutions.

Workflow Diagram





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Caption: Workflow for the determination of Sb(III) using BPHA with naphthalene adsorption.



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